N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) linked to an amine (NH2). It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that a phenyl ring (a variant of benzene) is attached to the molecule via a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate carboxylic acid or acid chloride with the corresponding amine. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a type of reaction that combines a compound with three π bonds (a “3-atom component”) with a compound with two π bonds (a “2-atom component”) to give a five-membered ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carboxamide, 1,2,3-triazole, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The 1,2,3-triazole ring is generally stable and unreactive, but could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic 1,2,3-triazole and phenyl rings could influence its solubility, melting point, and boiling point .Scientific Research Applications
Triazole Compounds in Medicinal Chemistry
Triazole derivatives have been extensively studied for their pharmacological properties. For instance, the synthesis and antitumor activity assessment of various triazole compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicate these derivatives inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Such studies underscore the potential of triazole compounds in designing new anticancer agents.
Triazole Derivatives in Chemical Synthesis
The chemistry of triazole compounds encompasses various synthesis techniques and their functionalization. For example, the Dimroth rearrangement of triazole compounds has been a subject of study, indicating the versatility of these compounds in synthetic chemistry (Albert, 1970). This adaptability makes them valuable in the synthesis of complex molecules for different scientific applications.
Material Science Applications
Triazole derivatives also find applications in material science, such as in the development of electrochromic and electrofluorescent materials. For example, polyamides containing bis(diphenylamino)-fluorene moieties exhibit reversible electrochromic properties and can be used in developing advanced materials for optical devices (Sun et al., 2016). This illustrates the potential of triazole derivatives in the creation of novel materials with specific optical properties.
Safety And Hazards
Future Directions
properties
CAS RN |
1105246-95-4 |
---|---|
Product Name |
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula |
C17H16FN5O |
Molecular Weight |
325.347 |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
MKGDJNDAKHDLMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |
solubility |
not available |
Origin of Product |
United States |
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